sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate
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Overview
Description
Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring, difluoro groups, and a sodium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with a difluorobut-2-en-2-olate precursor in the presence of a sodium base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoro groups and pyrazole ring play a crucial role in its binding affinity and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Sodium 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate: This compound is unique due to its specific combination of functional groups and sodium ion.
This compound: Similar compounds may include other pyrazole derivatives with different substituents or halogenated analogs.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring, difluoro groups, and sodium ion makes it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F2N2NaO2 |
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Molecular Weight |
252.19 g/mol |
IUPAC Name |
sodium;4-(1-ethyl-5-methylpyrazol-4-yl)-1,1-difluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H12F2N2O2.Na/c1-3-14-6(2)7(5-13-14)8(15)4-9(16)10(11)12;/h4-5,10,16H,3H2,1-2H3;/q;+1/p-1 |
InChI Key |
DQLSKISQOFQTFW-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C=C(C(F)F)[O-])C.[Na+] |
Origin of Product |
United States |
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